1-Isopropenyl-2,3-dimethyl-benzene

Thermophysical Properties Process Engineering Chemical Purity

1-Isopropenyl-2,3-dimethyl-benzene (CAS 91130-37-9), also known as isopropenyl cymene, is an aromatic hydrocarbon with the molecular formula C11H14 and a molecular weight of 146.23 g/mol. It is structurally characterized as a benzene ring substituted with an isopropenyl group and two methyl groups at the 2- and 3-positions.

Molecular Formula C11H14
Molecular Weight 146.23 g/mol
CAS No. 91130-37-9
Cat. No. B12821391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropenyl-2,3-dimethyl-benzene
CAS91130-37-9
Molecular FormulaC11H14
Molecular Weight146.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=C)C)C
InChIInChI=1S/C11H14/c1-8(2)11-7-5-6-9(3)10(11)4/h5-7H,1H2,2-4H3
InChIKeyFKIJMTKJEMUCQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropenyl-2,3-dimethyl-benzene: Procurement-Ready Physicochemical Profile


1-Isopropenyl-2,3-dimethyl-benzene (CAS 91130-37-9), also known as isopropenyl cymene, is an aromatic hydrocarbon with the molecular formula C11H14 and a molecular weight of 146.23 g/mol [1]. It is structurally characterized as a benzene ring substituted with an isopropenyl group and two methyl groups at the 2- and 3-positions. This compound is a member of the alkyl-substituted styrene family and exhibits the reactivity typical of an α-methylstyrene derivative [2]. Its critically evaluated thermophysical property data, including normal boiling temperature, critical temperature, critical pressure, and density as a function of temperature, are available from the NIST/TRC Web Thermo Tables, providing a reliable foundation for process engineering and thermodynamic modeling [1].

Why Substitution with Generic Isopropenyl-toluene Isomers Fails for 1-Isopropenyl-2,3-dimethyl-benzene


Generic substitution of isopropenyl-substituted aromatic monomers is not viable due to the critical dependence of polymerization kinetics and resulting polymer properties on the exact position and number of methyl substituents [1]. For example, the patent literature explicitly treats 2,3-dimethyl-α-methylstyrene—the structural name for 1-isopropenyl-2,3-dimethyl-benzene—as a distinct monomer species with behavior different from its 3,5-dimethyl isomer or unsubstituted isopropenyltoluene [2]. The 2,3-substitution pattern alters electron density on the aromatic ring and steric hindrance around the isopropenyl group, which directly influences copolymerization parameters, crosslinking density, and the thermal and mechanical properties of the final resin. Without confirmatory analytical reference data for this specific isomer, process reproducibility and product specifications cannot be guaranteed.

Quantitative Evidence Guide: Key Differentiators for 1-Isopropenyl-2,3-dimethyl-benzene Sourcing


Normal Boiling Point: Empirically Validated Value for Process Design

The normal boiling temperature (Tb) for 1-isopropenyl-2,3-dimethyl-benzene is critically evaluated and recommended by the NIST/TRC Web Thermo Tables based on experimental data [1]. While the exact numerical value is behind a subscription wall, the availability of a single-source, critically evaluated Tb provides a reliable benchmark for distillation and separation process design. In contrast, structurally related isomers like p-cymenene (4-isopropenyltoluene) have reported boiling points from various sources ranging from 176-188°C, reflecting lower data certainty . A verified Tb for the specific 2,3-dimethyl isomer eliminates the uncertainty introduced by literature variations, directly supporting process modeling and quality control.

Thermophysical Properties Process Engineering Chemical Purity

Patent-Cited Monomer Specificity in Copolymer Resin Hardness

In the synthesis of high surface hardness transparent resins, 2,3-dimethyl-α-methylstyrene (1-isopropenyl-2,3-dimethyl-benzene) is explicitly claimed as a distinct monomer (A) among a group of isopropenylphenyl derivatives for copolymerization with multi-functional monomers [1]. The patent quantifies that resins produced with this class of monomer achieve a surface hardness rated as 'high' and exhibit scratch resistance, heat resistance, and chemical resistance suitable for plate materials [1]. Though the patent does not provide a direct numerical hardness comparison against the 3,5-dimethyl isomer, it lists them as separate species, implying differentiated polymerization rates and crosslinking efficiency due to substitution pattern [1]. This structural specificity is corroborated by later patents on electronic device insulating layers, which again list 2,3-dimethyl-α-methylstyrene independently from the 3,5-dimethyl isomer [2].

Polymer Chemistry Coatings Optical Materials

Critical Property Evaluation vs. Generalized Estimations for Thermodynamic Modeling

The NIST/TRC Web Thermo Tables provide a full set of critically evaluated thermodynamic data for 1-isopropenyl-2,3-dimethyl-benzene, including critical temperature (Tc), critical pressure (Pc), and critical density (Dc), all derived from experimental measurements [1]. This contrasts with many commercially available isomers like 2-isopropenyltoluene or 3-isopropenyltoluene, for which such critical parameters are often estimated via group contribution methods (e.g., Joback, Constantinou-Gani) with typical errors of 5-10% [2]. An experimental Tc for the target compound eliminates this estimation uncertainty, enabling more accurate equation-of-state modeling for high-pressure reaction engineering or supercritical fluid applications.

Computational Chemistry Thermodynamics Chemical Engineering

Application Scenarios for 1-Isopropenyl-2,3-dimethyl-benzene Driven by Differentiated Evidence


High-Precision Thermodynamic Process Modeling

As established by the NIST/TRC critically evaluated data [1], 1-isopropenyl-2,3-dimethyl-benzene is the optimal choice for process design teams requiring high-fidelity thermodynamic parameters for new chemical process simulations. The experimental critical constants and phase boundary data enable accurate modeling of separation units, especially when operating near critical conditions, outperforming isomers whose properties are merely estimated.

Specialty Monomer for High-Hardness Transparent Resins

Based on its explicit claim in patent literature as a distinct monomer for high surface hardness resins [2], procurement of 1-isopropenyl-2,3-dimethyl-benzene is essential for R&D labs replicating or innovating on these patented formulations. Substituting with a non-patented isomer risks failing to achieve the specific crosslinking architecture necessary for the documented scratch and chemical resistance.

Analytical Reference Standard for Isomer-Specific Quantitation

Given its unique 2,3-disubstitution pattern and the availability of a consensus boiling point, this compound serves as a crucial reference standard for gas chromatography (GC) and GC-MS methods aimed at quantifying isomer ratios in complex mixtures, such as essential oil fractions or polymer pyrolysates, where isopropenyl-toluene isomers co-elute. The verified thermophysical profile supports accurate retention time prediction.

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